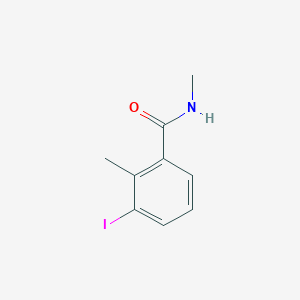

3-Iodo-N,2-dimethylbenzamide

Description

Significance of Benzamide Scaffolds in Synthetic and Materials Sciences

The benzamide scaffold is a privileged structural motif in both synthetic and materials sciences. mdpi.com In synthetic chemistry, the amide bond is a fundamental linkage, and its formation is a crucial transformation. mdpi.com Benzamide derivatives serve as versatile building blocks for constructing more complex molecules and are integral to the synthesis of numerous biologically active compounds. mdpi.com Their structural rigidity and capacity for hydrogen bonding also make them valuable in the design of molecular architectures with specific recognition properties, such as α-helix mimetics. acs.orgacs.org In materials science, benzamide-based structures are explored for the development of novel polymers and functional materials due to their thermal stability and defined conformational preferences.

Overview of Iodo-Substituted Aromatic Compounds in Chemical Research

Iodo-substituted aromatic compounds, or iodoarenes, are highly valuable intermediates in chemical research. scielo.brnih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo-substituent an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille reactions. scielo.br This reactivity is pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex organic molecules. scielo.bracs.org Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine, often requiring the use of an oxidizing agent or a Lewis acid catalyst. scielo.br Despite these synthetic hurdles, the utility of iodoarenes as precursors for pharmaceuticals, agrochemicals, and advanced materials underscores their importance in organic synthesis. google.com

Specific Research Focus on 3-Iodo-N,2-dimethylbenzamide within the Broader Benzamide Class

Within the extensive family of benzamide derivatives, this compound has emerged as a compound of specific interest for synthetic and research applications. Its structure, featuring an iodine atom at the meta-position to the amide group and methyl groups on both the nitrogen and the aromatic ring, provides a unique combination of steric and electronic features. This particular substitution pattern makes it a valuable intermediate in organic synthesis, where the iodine atom can be readily displaced or utilized in coupling reactions to construct more elaborate molecular frameworks. Research involving this compound often centers on its role as a building block in the synthesis of novel chemical entities for various scientific investigations.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in synthetic chemistry, dictating its solubility, reactivity, and compatibility with various reaction conditions.

| Property | Value |

| CAS Number | 1862379-11-0 aaronchem.com |

| Molecular Formula | C₉H₁₀INO aaronchem.com |

| Molecular Weight | 275.09 g/mol cymitquimica.com |

| IUPAC Name | This compound aksci.com |

Synthesis and Reactivity

The synthesis of substituted benzamides can be achieved through several established methods in organic chemistry. A common approach involves the acylation of an amine with an acyl chloride. rsc.org For instance, the general synthesis of N-methylbenzamides can be accomplished by reacting the corresponding acyl chloride with methylamine in the presence of a base like triethylamine in a solvent such as dichloromethane. rsc.org

The reactivity of this compound is largely dictated by the presence of the iodo-substituent on the aromatic ring. This iodine atom serves as a versatile handle for further chemical transformations. Iodoarenes are known to participate in a wide range of reactions, most notably transition metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively detailed in the public domain, analogous iodo-benzamide compounds are utilized in reactions like the Ullmann condensation and various coupling chemistries. For example, research on o-iodo-N,N-dimethylbenzamide has explored its reaction with copper(I) chloride, indicating the potential for oxidative addition of the carbon-halogen bond to a metal center, a key step in many coupling cycles. researchgate.net

Applications in Research

The primary application of this compound in the scientific literature is as a chemical intermediate or building block for the synthesis of more complex molecules. Its bifunctional nature—possessing both a reactive iodine atom for cross-coupling and an amide moiety—makes it a useful component in discovery chemistry. Analogous N,N-disubstituted benzamides have been studied for their hydrogen bonding interactions and as components in the development of multi-target compounds. researchgate.net Furthermore, related 2-iodobenzamide derivatives have been employed in photo-induced multicomponent reactions to synthesize unsymmetrical 1,2-diamines, highlighting the synthetic utility of this class of compounds. rsc.org

Propriétés

IUPAC Name |

3-iodo-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBZRLKWIGCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-N,2-dimethylbenzamide, and how can reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via iodination of pre-functionalized benzamide precursors. Acyl chlorides (e.g., m-toluoyl chloride) are effective electrophiles for introducing substituents, as demonstrated in analogous syntheses of methyl-substituted benzamides . Key factors include:

- Temperature control : High temperatures may promote side reactions (e.g., cyclization to benzimidazoles).

- Leaving groups : Use of iodine sources (e.g., NIS) with directing groups (e.g., methyl) ensures regioselective iodination.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The methyl groups (N-CH3 and 2-CH3) appear as singlets at δ ~2.3–3.0 ppm. Aromatic protons adjacent to iodine exhibit deshielding (δ ~7.5–8.5 ppm), as seen in fluoro-benzamide analogs .

- IR : Stretching vibrations for the amide carbonyl (C=O) appear at ~1650–1680 cm<sup>−1</sup>, while N-H stretches (if present) occur at ~3300 cm<sup>−1</sup>.

- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]<sup>+</sup>) and isotopic pattern for iodine (1:1 ratio for [M] and [M+2] peaks).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Halogenated byproducts require segregation and disposal via certified hazardous waste services to prevent environmental contamination .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer :

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for iodination. For example, methyl groups act as electron-donating substituents, directing electrophilic attack to the para position .

- Transition state modeling : Tools like Gaussian or ORCA simulate reaction pathways, helping select catalysts (e.g., Pd for cross-coupling) or solvents (e.g., DMF for polar intermediates).

Q. What strategies resolve contradictions in biological activity data for halogenated benzamides?

- Methodological Answer :

- Dose-response assays : Test across a concentration range (e.g., 1 nM–100 µM) to account for non-linear effects. For example, fluoro-benzamides show variable IC50 values against enzymes due to steric hindrance from halogens .

- Structural analogs : Compare this compound with chloro/fluoro derivatives to isolate electronic vs. steric contributions. X-ray crystallography (as in 3-Chloro-N-phenylbenzamide studies) reveals binding conformations .

Q. How can this compound be evaluated for enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based kits (e.g., NADH-coupled assays) to monitor inhibition of targets like kinases or proteases. Include positive controls (e.g., staurosporine for kinases).

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon/koff) in real time .

- Cellular uptake studies : Radiolabel the compound (e.g., <sup>125</sup>I) and quantify intracellular accumulation using scintillation counting .

Q. What crystallographic techniques characterize the solid-state structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Monoclinic systems (space group P21/c) are common for benzamides, with unit cell parameters comparable to 3-Chloro-N-phenylbenzamide (a = 25.0232 Å, b = 5.3705 Å) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing motifs.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of halogenated benzamides?

- Methodological Answer :

- Reproducibility checks : Verify reaction conditions (e.g., moisture levels, inert atmosphere) that affect iodination efficiency.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) that may skew yield calculations .

- Statistical validation : Perform triplicate experiments and report mean ± standard deviation to account for variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.